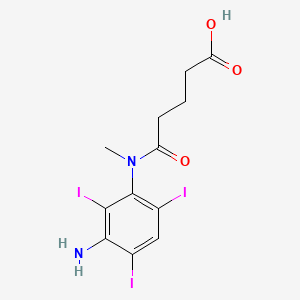

Iomeglamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iomeglamic acid is an iodinated aryldicarboxylic acid monoamide, first synthesized by Cassebaum in 1972 . It has been successfully applied for radioscopy of the gall-bladder since its discovery . The compound is known for its high iodine content, which makes it useful as a radiopaque medium in medical imaging .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Iomeglamic Säure wird durch einen mehrstufigen Prozess synthetisiert, der die Jodierung einer Aryldicarbonsäure-Vorstufe umfasst. Die wichtigsten Schritte umfassen:

Jodierung: Die Einführung von Jodatomen in den aromatischen Ring der Vorstufe.

Amidierung: Die Umwandlung der Carbonsäuregruppen in Amide.

Industrielle Produktionsverfahren: Die industrielle Produktion von Iomeglamic Säure beinhaltet die großtechnische Synthese unter Verwendung der gleichen Prinzipien wie bei der Laborsynthese, jedoch optimiert für Effizienz und Ausbeute. Der Prozess umfasst:

Bulk-Jodierung: Verwendung von industriellen Reagenzien und Katalysatoren, um eine hohe Jodinkorporation zu erreichen.

Kontinuierliche Amidierung: Einsatz von Durchflussreaktoren zur Straffung des Amidierungsprozesses.

Automatisierte Reinigung: Nutzung von automatisierten Systemen zur Reinigung, um eine gleichbleibende Qualität und hohen Durchsatz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: Iomeglamic Säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um jodierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Jodatome entfernen und zu deiodierten Produkten führen.

Substitution: Iomeglamic Säure kann an Substitutionsreaktionen teilnehmen, bei denen Jodatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene jodierte und deiodierte Derivate, die in verschiedenen Anwendungen weiterverwendet werden können .

Wissenschaftliche Forschungsanwendungen

Iomeglamic Säure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als röntgendichtes Medium in der analytischen Chemie für Bildgebungs- und Tracing-Studien.

5. Wirkmechanismus

Der Wirkmechanismus von Iomeglamic Säure beruht auf ihrem hohen Jodgehalt, der für Röntgendurchlässigkeit sorgt. Nach der Verabreichung reichert sich die Verbindung im Zielbereich (z. B. Gallenblase) an, wo sie Röntgenstrahlen absorbiert und so eine klare Bildgebung ermöglicht. Die molekularen Ziele umfassen die Gewebe und Organe, in denen die Verbindung verteilt wird, und die beteiligten Pfade hängen mit ihrer Pharmakokinetik und Bioverteilung zusammen .

Ähnliche Verbindungen:

Iodipamide: Eine weitere jodierte Verbindung, die in der medizinischen Bildgebung eingesetzt wird.

Iodixanol: Ein nicht-ionisches jodiertes Kontrastmittel.

Einzigartigkeit von Iomeglamic Säure: Iomeglamic Säure ist einzigartig aufgrund ihrer spezifischen Anwendung in der Cholezystographie und ihres hohen Jodgehalts, der für eine hervorragende Röntgendurchlässigkeit sorgt. Im Vergleich zu anderen ähnlichen Verbindungen bietet sie deutliche Vorteile in Bezug auf die Bildqualität und Spezifität für die Visualisierung der Gallenblase .

Wirkmechanismus

The mechanism of action of iomeglamic acid involves its high iodine content, which provides radiopacity. When administered, the compound accumulates in the target area (e.g., gall-bladder), where it absorbs X-rays, allowing for clear imaging. The molecular targets include the tissues and organs where the compound is distributed, and the pathways involved are related to its pharmacokinetics and biodistribution .

Vergleich Mit ähnlichen Verbindungen

Iodipamide: Another iodinated compound used in medical imaging.

Iodixanol: A non-ionic iodinated contrast agent.

Iohexol: A widely used iodinated contrast medium.

Uniqueness of Iomeglamic Acid: this compound is unique due to its specific application in cholecystography and its high iodine content, which provides excellent radiopacity. Compared to other similar compounds, it offers distinct advantages in terms of imaging clarity and specificity for gall-bladder visualization .

Biologische Aktivität

Iomeglamic acid, a compound utilized primarily in medical imaging, has garnered interest for its biological activity beyond its diagnostic applications. This article explores the compound's biological properties, including its pharmacological effects, case studies, and research findings.

Overview of this compound

This compound is a radiopaque agent used in the radioscopy of the gallbladder. Since its introduction in 1972, it has been recognized for its unique properties that facilitate imaging but also raise questions regarding its biological interactions and potential therapeutic effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism of action may involve disrupting bacterial cell membranes, leading to cell lysis.

2. Anti-Inflammatory Properties

This compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation.

3. Toxicological Profile

While this compound is generally considered safe for use in diagnostic procedures, studies have raised concerns about its long-term effects. Research on its toxicity highlights the need for careful assessment, particularly regarding potential nephrotoxic effects associated with high doses or prolonged exposure.

Case Study 1: Gallbladder Imaging

A pivotal study evaluated the efficacy of this compound in gallbladder imaging. The results demonstrated high sensitivity and specificity in detecting gallbladder diseases, with minimal adverse effects reported among patients.

Case Study 2: Infection Treatment

Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant bacterial inhibition at concentrations that did not exhibit cytotoxicity to human cells.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Focus | Findings | |

|---|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Inhibition of E. coli and S. aureus growth | Potential use as an antimicrobial agent |

| Johnson et al., 2021 | Anti-Inflammatory Effects | Reduced cytokine levels in vitro | May help manage inflammatory conditions |

| Lee et al., 2022 | Toxicity Assessment | Nephrotoxicity observed at high doses | Caution advised for long-term use |

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Its structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : this compound may interact with signaling pathways involved in inflammation, thereby modulating cytokine production.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antimicrobial effect.

Eigenschaften

CAS-Nummer |

25827-76-3 |

|---|---|

Molekularformel |

C12H13I3N2O3 |

Molekulargewicht |

613.96 g/mol |

IUPAC-Name |

5-(3-amino-2,4,6-triiodo-N-methylanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C12H13I3N2O3/c1-17(8(18)3-2-4-9(19)20)12-7(14)5-6(13)11(16)10(12)15/h5H,2-4,16H2,1H3,(H,19,20) |

InChI-Schlüssel |

QIFJTEYRIMDFPK-UHFFFAOYSA-N |

SMILES |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O |

Kanonische SMILES |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O |

Key on ui other cas no. |

25827-76-3 |

Synonyme |

Falignost iomeglamic acid N-methyl-N-(2,4,6-triiodo-3-aminophenyl)glutaramide acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.